3-Hydroxytetradecanamide
Description
3-Hydroxytetradecanamide (C₁₄H₂₉NO₂) is a fatty acid amide characterized by a 14-carbon chain with a hydroxyl group at the third carbon and an amide functional group. Derivatives like Methyl 3-hydroxytetradecanoate () highlight the importance of the hydroxyl group in modulating solubility and biological activity.
Properties
CAS No. |
51758-15-7 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
3-hydroxytetradecanamide |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)12-14(15)17/h13,16H,2-12H2,1H3,(H2,15,17) |
InChI Key |
IUDGBEPFKNDFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxytetradecanamide can be synthesized through several methods, including:
Direct Amidation: This involves the reaction of tetradecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxamic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, and amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides
Scientific Research Applications
3-Hydroxytetradecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-hydroxytetradecanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), leading to alterations in gene expression and cellular functions. The hydroxamic acid moiety is crucial for its binding to metal ions in the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Hydroxytetradecanamide with key analogs based on chain length, functional groups, and applications:
| Compound Name | Molecular Formula | Chain Length | Functional Groups | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | C₁₄H₂₉NO₂ | C14 | -OH (C3), -CONH₂ | Hypothesized role in lipid signaling | [13] |
| 3-Hydroxy-N-[(3S)-2-oxotetrahydro-3-furanyl]dodecanamide | C₁₆H₂₇NO₄ | C12 | -OH (C3), tetrahydrofuran ring | Bacterial quorum-sensing molecule (e.g., homoserine lactone derivatives) | [1, 12] |
| Tridecanamide | C₁₃H₂₇NO | C13 | -CONH₂ | Low acute toxicity; chronic aquatic hazard (H413) | [3] |
| N-(3-Hydroxypropyl)dodecanamide | C₁₅H₃₁NO₂ | C12 | -OH (propyl chain), -CONH₂ | Surfactant or lipid intermediate; no hazard data available | [15] |
| 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide | C₂₀H₃₃NO₄ | C16 | -Oxo (C3), tetrahydrofuran ring | Structural analog of opioid derivatives; regulated as Schedule I compound | [16] |
Key Observations:
Chain Length and Bioactivity: Shorter chains (C12–C14) are common in signaling molecules (e.g., ’s dodecanamide derivative). Longer chains (C16) may enhance lipid solubility or receptor binding, as seen in opioid analogs (). The hydroxyl group at C3 in this compound likely increases hydrophilicity compared to non-hydroxylated analogs like Tridecanamide.
Oxo groups () may alter metabolic stability or enzymatic recognition.
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